1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride

Catalog No.
S3317599
CAS No.
56490-93-8
M.F
C11H18ClNO
M. Wt
215.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydroch...

CAS Number

56490-93-8

Product Name

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride

IUPAC Name

1-(4-methoxyphenyl)-2-methylpropan-2-amine;hydrochloride

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

InChI

InChI=1S/C11H17NO.ClH/c1-11(2,12)8-9-4-6-10(13-3)7-5-9;/h4-7H,8,12H2,1-3H3;1H

InChI Key

BXOCBNXPOIPDTL-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=C(C=C1)OC)N.Cl

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)N.Cl

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride has the chemical formula C11H17NO·HCl and a molecular weight of 215.72 g/mol. It is classified under the category of amines and is often utilized in various chemical and biological research settings . The compound features a methoxy group attached to a phenyl ring, which contributes to its unique properties.

There is no scientific research currently available on the mechanism of action of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride.

  • Structural similarities: The presence of an aromatic amine suggests potential skin irritation and eye damage [].
  • General precautions: Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.
Typical for amines, including:

  • Alkylation: Reacting with alkyl halides to form more complex amines.
  • Acylation: Reacting with acyl chlorides or anhydrides to produce amides.
  • Reductive Amination: Involving the reaction of carbonyl compounds with amines in the presence of reducing agents.

These reactions are fundamental in synthesizing derivatives and exploring its reactivity .

Several methods can be employed to synthesize 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride:

  • Starting from 4-Methoxyphenylacetone: This method involves reductive amination with an appropriate amine.
  • Using Phenylpropanolamine as a precursor: This involves methylation followed by hydrolysis.
  • Direct alkylation of an amine: Utilizing 4-methoxyphenyl derivatives with methylating agents.

Each method varies in complexity and yield, making it essential to choose based on the desired application .

The compound has several notable applications:

  • Pharmaceutical Research: Investigated for its potential therapeutic effects.
  • Chemical Synthesis: Used as an intermediate in the synthesis of other pharmaceuticals.
  • Neuropharmacology Studies: Explored for its interactions with neurotransmitter systems.

Its versatility makes it valuable in both academic and industrial settings .

Several compounds share structural similarities with 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
1-(3-Methoxyphenyl)-2-methylpropan-2-amineC11H17NO·HClDifferent methoxy position affecting reactivity
1-(4-Chlorophenyl)-2-methylpropan-2-amineC11H16ClNChlorine substituent may enhance certain activities
1-(4-Fluorophenyl)-2-methylpropan-2-amineC11H16FNFluorine substituent introduces different properties

The presence of different substituents (methoxy, chlorine, fluorine) leads to variations in biological activity and chemical reactivity, making each compound distinct despite their structural similarities .

Dates

Modify: 2023-08-19

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